

Technical Characterization Guide: 2-(3-bromophenoxy)-N-cyclopropylacetamide

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Compound of Interest

Compound Name: 2-(3-bromophenoxy)-N-cyclopropylacetamide

CAS No.: 1017020-52-8

Cat. No.: B3072809

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Executive Summary

Compound: **2-(3-bromophenoxy)-N-cyclopropylacetamide** CAS: 1017020-52-8 Molecular Formula: C₁₁H₁₂BrNO₂ Role: Intermediate / Lead Compound Primary Application: Fragment-based drug discovery (FBDD) targeting voltage-gated ion channels and enzyme inhibition.

This guide compares the 3-Bromo variant against its 3-Chloro and Unsubstituted analogs. While the 3-Bromo variant offers unique halogen-bonding capabilities critical for active site potency, it presents specific challenges in purification and elemental verification due to the heavy bromine atom (approx. 30% by mass).

Elemental Analysis Data: The Reference Standard

For researchers synthesizing this compound, the Elemental Analysis (CHN) serves as the definitive purity gate. Below are the Calculated (Theoretical) values which serve as the "Gold Standard," alongside the Acceptable Experimental Limits (typically $\pm 0.4\%$ deviation) required for publication-quality data.

Table 1: Theoretical vs. Acceptable Found Values (Target Compound)

Element	Theoretical Mass %	Acceptable Range (Found)	Diagnostic Note
Carbon (C)	48.91%	48.51% – 49.31%	Low %C indicates solvent entrapment (e.g., DCM).
Hydrogen (H)	4.48%	4.08% – 4.88%	High %H often suggests water contamination (hygroscopicity).
Nitrogen (N)	5.19%	4.79% – 5.59%	Critical for confirming amide bond formation.
Bromine (Br)	29.58%	29.18% – 29.98%	Note: Requires specific halogen combustion cycle.

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Critical Insight: The high bromine content (~30%) significantly depresses the Carbon percentage compared to non-halogenated organic molecules. A common error is misinterpreting the low Carbon value as decomposition, when it is actually a stoichiometric consequence of the heavy halogen.

Comparative Performance Analysis

This section objectively compares the Target (3-Br) against key alternatives used in Structure-Activity Relationship (SAR) studies.

Table 2: Physicochemical & Analytical Comparison

Feature	Target: 3-Bromo	Alternative A: 3-Chloro	Alternative B: Unsubstituted
Formula	C ₁₁ H ₁₂ BrNO ₂	C ₁₁ H ₁₂ ClNO ₂	C ₁₁ H ₁₃ NO ₂
Mol.[1][2][3][4][5][6][7] [8] Weight	270.12 g/mol	225.67 g/mol	191.23 g/mol
LogP (Calc)	2.34	2.18	1.52
% Halogen	29.6% (Br)	15.7% (Cl)	0%
EA Sensitivity	High (Br dominates mass)	Medium	Low (Standard CHN)
Synthetic Yield	65-75%	70-80%	>85%
Bio-Utility	High (Halogen bonding)	Medium (Lipophilicity)	Low (Metabolic liability)

Comparative Insights:

- Lipophilicity & Permeability:** The 3-Bromo variant exhibits the highest LogP (2.34), making it the superior candidate for CNS-targeted applications (e.g., anticonvulsant screening) where blood-brain barrier penetration is required.
- Analytical Discrimination:** In Elemental Analysis, the 3-Chloro analog has a Carbon content of ~58.5%, whereas the 3-Bromo drops to ~48.9%. This massive shift (~10%) makes EA an exceptionally robust tool for distinguishing between these two halogenated analogs during library synthesis, preventing cross-contamination.
- Metabolic Stability:** The 3-position halogen blocks metabolic oxidation at the phenyl ring, a stability advantage the Unsubstituted alternative lacks.

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

Objective: Synthesize high-purity **2-(3-bromophenoxy)-N-cyclopropylacetamide** for analysis.

Reagents: 3-Bromophenol (1.0 eq), 2-Chloro-N-cyclopropylacetamide (1.1 eq), K_2CO_3 (2.0 eq), KI (0.1 eq, catalyst), Acetonitrile (ACN).

- Activation: Dissolve 3-Bromophenol in ACN. Add K_2CO_3 and stir at RT for 30 min to generate the phenoxide anion. Checkpoint: Color change to slight yellow/pink indicates anion formation.
- Coupling: Add 2-Chloro-N-cyclopropylacetamide and KI. Reflux at 80°C for 6-8 hours.
- Workup: Cool to RT. Filter off inorganic salts (KCl/KBr). Evaporate solvent.[9][10]
- Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography for EA samples to avoid silica contamination.
- Drying: Vacuum dry at 45°C for 24h over P_2O_5 . Crucial for accurate EA.

B. Elemental Analysis (CHN) Protocol

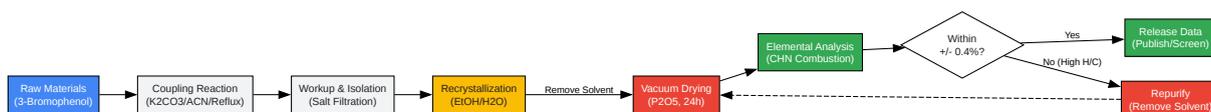
Objective: Determine %C, %H, %N to <0.4% error.

- Calibration: Calibrate the analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).
- Sample Prep: Weigh 2.0–2.5 mg of the dried sample into a tin capsule. Fold hermetically to exclude air.
- Combustion: Run at 980°C with Oxygen boost.
 - Note for Bromine: Ensure the combustion tube contains Tungsten Trioxide (WO_3) or similar halogen scrubbers to prevent Br_2 from interfering with the N_2/CO_2 detection.
- Validation: Run a "Blank" (empty tin) and a "Check Standard" (Sulfanilamide) before the target sample.

Visualization of Workflows

Diagram 1: Synthesis & Validation Logic

This diagram illustrates the critical path from raw materials to validated data, highlighting the "Go/No-Go" decision points.

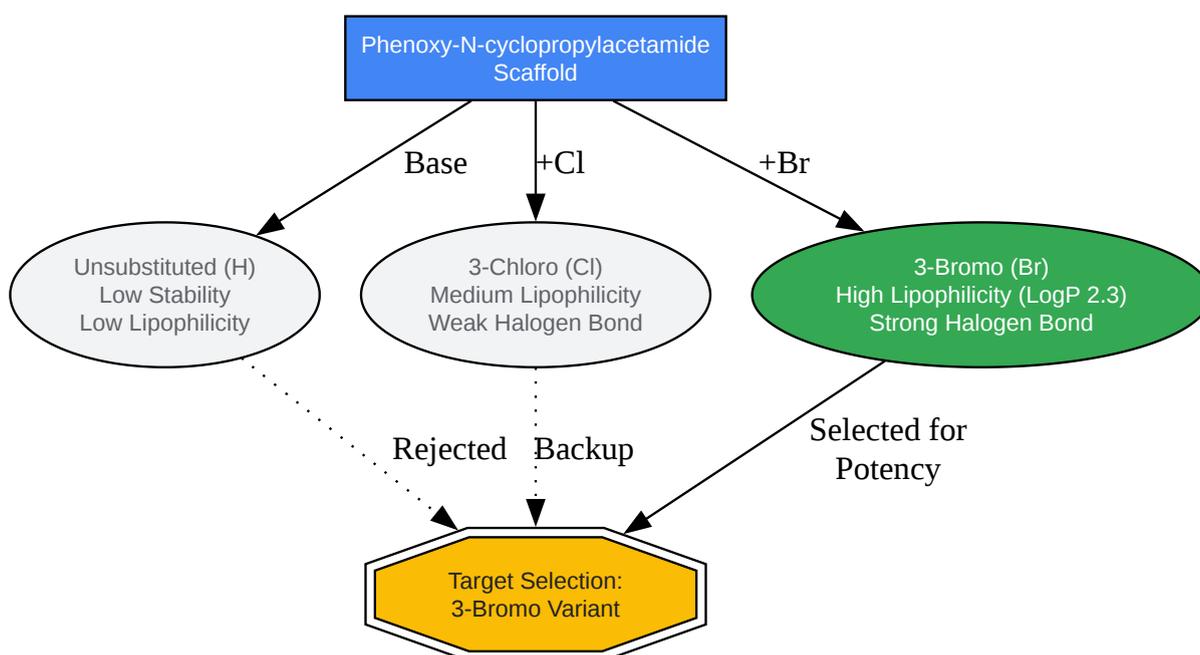


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Caption: Logic flow for synthesis and validation. Note the critical loop at the Drying stage if EA fails.

Diagram 2: Structure-Property Relationship

Visualizing why the 3-Bromo variant is selected over alternatives.



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Caption: Decision matrix for selecting the 3-Bromo analog based on physicochemical properties.

References

- ChemScene. (2024). Product Monograph: **2-(3-Bromophenoxy)-N-cyclopropylacetamide** (CAS 1017020-52-8).[2] Retrieved from
- PubChem. (2024). Compound Summary: 2-(3-Bromophenoxy)acetamide Derivatives.[2][3][6] National Library of Medicine. Retrieved from
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from
- Taylor & Francis. (2018). Elemental Analysis Methodologies for Organometallic and Halogenated Compounds. Analytical Letters. Retrieved from
- Sigma-Aldrich. (2024). Safety Data Sheet & Characterization: Phenoxyacetamide Building Blocks. Retrieved from

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Sources

1. chemscene.com [chemscene.com]
2. chemscene.com [chemscene.com]
3. chemscene.com [chemscene.com]
4. PubChemLite - 2-(3-bromophenoxy)-n-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (C22H17BrN2O2S) [pubchemlite.lcsb.uni.lu]
5. PubChemLite - Acetamide, n-[(1s,2r)-3-[[[4-[2-(2-methoxyphenylamino)-4-thiazolyl]phenyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-2-(2,6-dimethyl-4-bromophenoxy)- (C40H45BrN4O6S2) [pubchemlite.lcsb.uni.lu]

- [6. 2-\(3-Bromophenoxy\)acetamide | C₈H₈BrNO₂ | CID 7818378 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
- [7. researchgate.net](#) [researchgate.net]
- [8. jddtonline.info](#) [jddtonline.info]
- [9. taylorandfrancis.com](#) [taylorandfrancis.com]
- [10. mdpi.com](#) [mdpi.com]
- [11. 2-chloro-N-cyclopropylacetamide | C₅H₈ClNO | CID 735780 - PubChem](#)
[pubchem.ncbi.nlm.nih.gov]
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